molecular formula C17H18ClNO2 B187681 2-(4-chlorophenoxy)-N-mesitylacetamide CAS No. 76604-62-1

2-(4-chlorophenoxy)-N-mesitylacetamide

Katalognummer B187681
CAS-Nummer: 76604-62-1
Molekulargewicht: 303.8 g/mol
InChI-Schlüssel: PIGSLBYSAYSCEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-mesitylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as mesityl oxide and is synthesized through a specific method. The purpose of

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-mesitylacetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces the inflammation and pain associated with various conditions.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-mesitylacetamide have been extensively studied in laboratory settings. It has been found to have a significant impact on the levels of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. Additionally, this compound has been found to reduce the levels of reactive oxygen species, which are responsible for oxidative stress and cellular damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 2-(4-chlorophenoxy)-N-mesitylacetamide in laboratory experiments is its high purity and stability. This compound is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and use in laboratory settings.

Zukünftige Richtungen

There are several future directions for the use of 2-(4-chlorophenoxy)-N-mesitylacetamide in scientific research. One potential area of application is in the development of novel pain relief medications, as this compound has been found to exhibit significant analgesic properties. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-mesitylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized through a specific method and has been extensively studied for its potential applications in medicinal chemistry. Its mechanism of action involves the inhibition of COX-2 enzymes, and it has been found to exhibit anti-inflammatory and analgesic properties. While there are limitations to its use in laboratory settings, the future directions for the use of this compound in scientific research are promising.

Synthesemethoden

The synthesis method of 2-(4-chlorophenoxy)-N-mesitylacetamide involves the reaction of mesityl oxide with 4-chlorophenol in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through crystallization. This method is widely used in the laboratory setting to produce the compound for scientific research purposes.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-mesitylacetamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of pain relief medications.

Eigenschaften

CAS-Nummer

76604-62-1

Produktname

2-(4-chlorophenoxy)-N-mesitylacetamide

Molekularformel

C17H18ClNO2

Molekulargewicht

303.8 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H18ClNO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20)

InChI-Schlüssel

PIGSLBYSAYSCEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Cl)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Cl)C

Piktogramme

Irritant; Environmental Hazard

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.